Fmoc-beta-Ala-Lys(Boc)-OH
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Overview
Description
Fmoc-beta-Ala-Lys(Boc)-OH: is a compound commonly used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and features protective groups such as Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl). These protective groups are crucial in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-Ala-Lys(Boc)-OH typically involves the following steps:
Protection of Lysine: The lysine amino group is protected using the Boc group.
Coupling with beta-Alanine: The protected lysine is then coupled with beta-alanine.
Fmoc Protection: The final step involves protecting the amino group of beta-alanine with the Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
- Large-scale protection and deprotection reactions.
- Use of automated peptide synthesizers.
- Purification using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: Removal of Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal.
Coupling: Carbodiimides like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Peptides: The primary products formed are peptides with specific sequences.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.
Biology
Protein Studies: Helps in studying protein structure and function.
Medicine
Drug Development: Used in the development of peptide-based drugs.
Industry
Biotechnology: Employed in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of Fmoc-beta-Ala-Lys(Boc)-OH involves:
Protection and Deprotection: The protective groups prevent unwanted reactions during peptide synthesis.
Coupling: Facilitates the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar but without the beta-alanine.
Fmoc-beta-Ala-OH: Similar but without the lysine.
Uniqueness
Fmoc-beta-Ala-Lys(Boc)-OH: combines the properties of both beta-alanine and lysine, making it versatile for specific peptide synthesis applications.
Properties
Molecular Formula |
C29H37N3O7 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C29H37N3O7/c1-29(2,3)39-28(37)30-16-9-8-14-24(26(34)35)32-25(33)15-17-31-27(36)38-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,37)(H,31,36)(H,32,33)(H,34,35) |
InChI Key |
SOMDAVGQXPGHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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